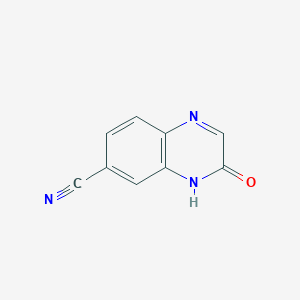![molecular formula C8H13NO2 B1499749 Octahidropirid[2,1-c]morfolin-8-ona CAS No. 80023-33-2](/img/structure/B1499749.png)
Octahidropirid[2,1-c]morfolin-8-ona
Descripción general
Descripción
Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Arilación asimétrica
Octahidropirid[2,1-c]morfolin-8-ona se utiliza en el campo de la arilación asimétrica . Se logró por primera vez una arilación altamente enantioselectiva catalizada por rodio de benzoxazinonas y quinoxalinonas con arilboroxinas empleando un simple azufre-olefina como ligando . Este protocolo proporciona un acceso eficiente a 3,4-dihidrobenzo[1,4]oxazin-2-onas y dihidroquinoxalinonas quirales .
Agonistas de GPR119
Este compuesto se ha optimizado como agonista de GPR119 . GPR119 es un objetivo prometedor para el descubrimiento de agentes antidiabéticos tipo 2 . La mayoría de los compuestos diseñados exhibieron buenas actividades agonistas .
Estudios configuracionales y conformacionales
This compound se utiliza en estudios configuracionales y conformacionales . Estos estudios son cruciales para comprender la estructura y el comportamiento del compuesto .
Acceso catalítico asimétrico
This compound se utiliza en el acceso catalítico asimétrico a piperazin-2-onas y morfolin-2-onas . Este enfoque de una sola olla proporciona 3-aril/alquil piperazin-2-onas y morfolin-2-onas con rendimientos del 38 al 90% y hasta un 99% ee .
Intermedio para Aprepitante
Este compuesto se utiliza en la síntesis rápida de un intermedio para Aprepitante . Aprepitante es un fármaco antiemético potente aprobado por la FDA para prevenir las náuseas y los vómitos en la terapia farmacológica contra el cáncer .
Fabricación y abastecimiento a granel
This compound está disponible para la fabricación y el abastecimiento a granel . Se utiliza en diversas aplicaciones de investigación e industriales .
Mecanismo De Acción
- One possibility is that it acts as an antagonist or inverse agonist at histamine H3 receptors (H3Rs) . These receptors play a role in regulating histamine synthesis and release in the brain.
Target of Action
Mode of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of cyclin-dependent kinase 8 (CDK8), which is involved in regulating transcription and cell cycle progression . This interaction leads to the modulation of gene expression and cellular responses. Additionally, Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one has been shown to upregulate the expression of microRNA-26b-5p, which further influences cellular processes .
Cellular Effects
Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one exhibits various effects on different types of cells and cellular processes. In HepG2 cells, it has been found to induce apoptosis by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2 . This compound also inhibits cell proliferation, migration, and invasion, thereby demonstrating its potential as an anti-cancer agent . Furthermore, Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one affects cell signaling pathways, including the NF-κB/p65 pathway, which plays a crucial role in inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one involves several key interactions at the molecular level. It binds to CDK8, leading to the inhibition of its kinase activity and subsequent modulation of transcriptional regulation . This binding interaction also results in the upregulation of microRNA-26b-5p, which targets CDK8 and other downstream effectors . Additionally, Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one influences gene expression by altering the activity of transcription factors and chromatin remodeling complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been observed that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one continues to exert its biological effects, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one vary with different dosages in animal models. At lower doses, it has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation and elimination . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one.
Transport and Distribution
Within cells and tissues, Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one plays a critical role in its activity and function. It has been found to localize primarily in the cytoplasm and nucleus, where it interacts with target proteins and exerts its biological effects . Post-translational modifications and targeting signals may direct Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one to specific subcellular compartments, further influencing its activity .
Propiedades
IUPAC Name |
3,4,6,7,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8-1-2-9-3-4-11-6-7(9)5-8/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCSDSAYSPJYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOCC2CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669398 | |
| Record name | Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80023-33-2 | |
| Record name | Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1499670.png)



![1H-Pyrazolo[4,3-h]quinazoline-3-carboxamide, 4,5-dihydro-N,1-dimethyl-8-[[1-(methylsulfonyl)-4-piperidinyl]amino]-](/img/structure/B1499676.png)









